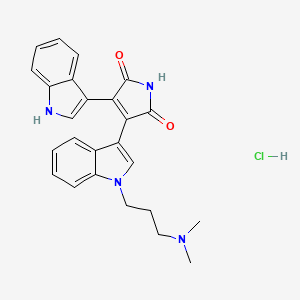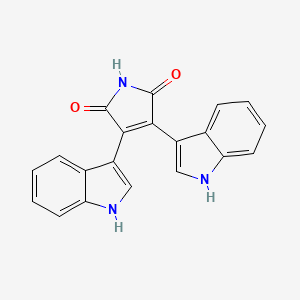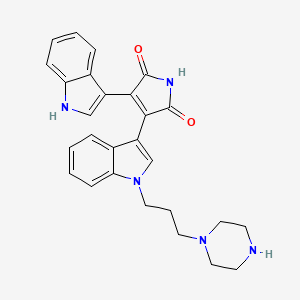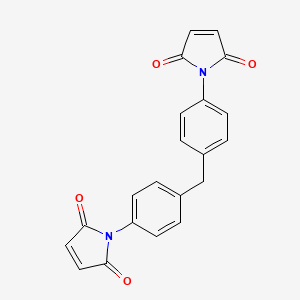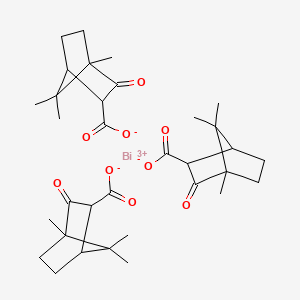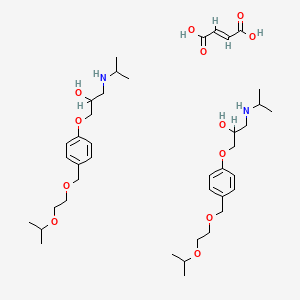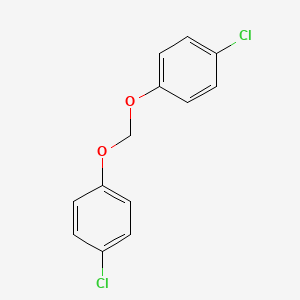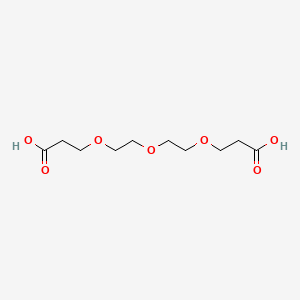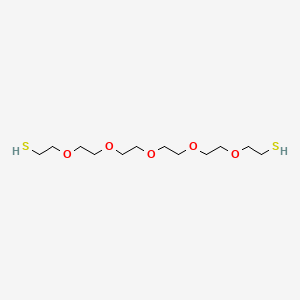
Bis-propargyl-PEG6
Vue d'ensemble
Description
Bis-propargyl-PEG6 is a PEG-based PROTAC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It can be used to synthesize the polymer linked multimers of guanosine-3’, 5’-cyclic monophosphates .
Synthesis Analysis
Bis-propargyl-PEG6 is used in the synthesis of PROTACs . It can be used to synthesize the polymer linked multimers of guanosine-3’, 5’-cyclic monophosphates . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Molecular Structure Analysis
Bis-propargyl-PEG6 is a PEG derivative containing two propargyl groups . The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Chemical Reactions Analysis
Bis-propargyl-PEG6 is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The molecular weight of Bis-propargyl-PEG6 is 314.37 g/mol . It has a molecular formula of C16H26O6 . It has a topological polar surface area of 55.4 Ų .Applications De Recherche Scientifique
- Application : Researchers use Bis-propargyl-PEG6 as a PEGylation reagent to modify proteins. PEGylation improves protein stability, pharmacokinetics, and reduces immunogenicity .
- Application : Bis-propargyl-PEG6 can be incorporated into drug delivery systems, improving drug release profiles and targeting specific tissues .
Protein Modification and PEGylation
Drug Delivery Systems
Solubility Screening in Drug Development
Mécanisme D'action
Target of Action
Bis-propargyl-PEG6 is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . It serves as a linker molecule that connects the two functional components of a PROTAC: the ligand for the target protein and the ligand for the E3 ubiquitin ligase .
Mode of Action
Bis-propargyl-PEG6 contains two propargyl groups that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This “click chemistry” reaction forms a stable triazole linkage, allowing the compound to bind to its targets .
Biochemical Pathways
Bis-propargyl-PEG6 can be used to synthesize the polymer-linked multimers of guanosine-3’, 5’-cyclic monophosphates . These multimers can be used as reagents for signal transduction research and as modulators of cyclic nucleotide-regulated binding proteins and isoenzymes thereof .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The cellular effects of Bis-propargyl-PEG6 are largely dependent on the specific PROTACs it helps to form. As a component of PROTACs, it could potentially lead to the degradation of target proteins, thereby modulating cellular processes .
Action Environment
The action of Bis-propargyl-PEG6 can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction it undergoes may be affected by the presence of copper ions and the pH of the environment . Additionally, the hydrophilic PEG spacer in the compound can enhance its stability and solubility in aqueous environments .
Safety and Hazards
Bis-propargyl-PEG6 is classified as a flammable liquid (Category 3), H226. It has acute toxicity, both oral (Category 3), H301, and inhalation (Category 3), H331. It has acute toxicity, dermal (Category 2), H310. It causes severe skin burns and eye damage (Category 1B), H314. It may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure (Category 2), H373 .
Orientations Futures
Bis-propargyl-PEG6 is a promising compound in the field of PROTACs . Its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups opens up new possibilities for the synthesis of complex molecules . Its increasing aqueous solubility derived from the PEG spacer also makes it a valuable tool in the field of drug delivery .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O6/c1-3-5-17-7-9-19-11-13-21-15-16-22-14-12-20-10-8-18-6-4-2/h1-2H,5-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOWAMKIEUIBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-propargyl-PEG6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



